molecular formula C12H15N3OS B11469190 N-(2-Methoxyethyl)-7-thia-9,11-diazatricyclo[6.4.0.0(2,6)]dodeca-1(8),2(6),9,11-tetraen-12-amine

N-(2-Methoxyethyl)-7-thia-9,11-diazatricyclo[6.4.0.0(2,6)]dodeca-1(8),2(6),9,11-tetraen-12-amine

Cat. No.: B11469190
M. Wt: 249.33 g/mol
InChI Key: MHXCIBAQQKGOGI-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-N-(2-methoxyethyl)amine: is a complex organic compound characterized by its unique fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-N-(2-methoxyethyl)amine typically involves multi-step organic reactions One common method starts with the cyclization of a suitable precursor to form the thieno[2,3-d]pyrimidine coreThe final step involves the alkylation of the amine group with 2-methoxyethyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-N-(2-methoxyethyl)amine: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-N-(2-methoxyethyl)amine: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-N-(2-methoxyethyl)amine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-N-(2-methoxyethyl)amine: is unique due to its fused ring structure, which imparts specific chemical and biological properties not found in simpler compounds like dichloroaniline or 2-hydroxy-2-methylpropiophenone. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

N-(2-methoxyethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine

InChI

InChI=1S/C12H15N3OS/c1-16-6-5-13-11-10-8-3-2-4-9(8)17-12(10)15-7-14-11/h7H,2-6H2,1H3,(H,13,14,15)

InChI Key

MHXCIBAQQKGOGI-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C2C3=C(CCC3)SC2=NC=N1

Origin of Product

United States

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